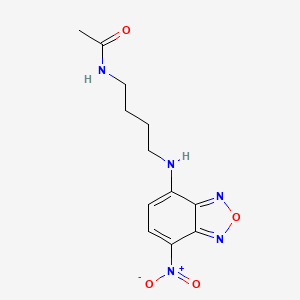
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- is a complex organic compound known for its unique structure and properties This compound contains a benzofurazan ring, which is a fused ring system consisting of a benzene ring and a furan ring with a nitro group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- typically involves multiple steps, starting with the preparation of the benzofurazan core. One common method involves the nitration of benzofuran to introduce the nitro group, followed by amination to attach the amino group. The final step involves the acylation of the amino group with acetamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzofurazan moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzofurazan ring can also participate in electron transfer reactions, contributing to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetanilide, 4’-nitro-: Similar structure with a nitro group attached to the benzene ring.
N-(4-Nitrophenyl)acetamide: Contains a nitro group and an amide linkage but lacks the benzofurazan ring.
4-Nitroacetanilide: Another compound with a nitro group and an amide linkage.
Uniqueness
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- is unique due to the presence of the benzofurazan ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
65427-70-5 |
|---|---|
Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butyl]acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-8(18)13-6-2-3-7-14-9-4-5-10(17(19)20)12-11(9)15-21-16-12/h4-5,14H,2-3,6-7H2,1H3,(H,13,18) |
InChI Key |
ARNOVBRAOOUQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















